molecular formula C17H13FN2O2S B15009471 (5Z)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No.: B15009471
M. Wt: 328.4 g/mol
InChI Key: VRRIJAKESZDGCT-DHDCSXOGSA-N
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Description

(5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of a thiazolidinone derivative with a fluorophenylmethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in ethanol or other polar solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce a thiazolidine derivative.

Scientific Research Applications

(5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The thiazolidinone core can inhibit certain enzymes or proteins, leading to its biological effects. The fluorophenyl group may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups with varying functional groups.

Uniqueness

(5Z)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is unique due to the combination of its thiazolidinone core and fluorophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H13FN2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

(5Z)-2-amino-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C17H13FN2O2S/c18-14-7-2-1-5-12(14)10-22-13-6-3-4-11(8-13)9-15-16(21)20-17(19)23-15/h1-9H,10H2,(H2,19,20,21)/b15-9-

InChI Key

VRRIJAKESZDGCT-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N)F

Origin of Product

United States

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